N-(4-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
Historical Development of Naphthyridine Scaffold Research
The 1,8-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms at positions 1 and 8, has been a cornerstone of medicinal chemistry since the discovery of nalidixic acid in 1962. This first-generation quinolone antibiotic, derived from 1,8-naphthyridine, marked the beginning of systematic exploration into this scaffold’s pharmacological potential. Early studies focused on its coordination chemistry, leveraging the nitrogen atoms’ ability to act as ligands for metal ions, which informed the design of antimicrobial agents. By the 1980s, synthetic advancements enabled the development of fluoroquinolones like enoxacin and trovafloxacin, which retained the 1,8-naphthyridine core while introducing fluorine and piperazine substituents to enhance potency. The 21st century saw innovations in asymmetric synthesis, such as the ruthenium-catalyzed enantioselective transfer hydrogenation of dihydronaphthyridines, which expanded access to chiral derivatives. These milestones underscore the scaffold’s adaptability and enduring relevance in drug discovery.
Significance of 1,8-Naphthyridine Derivatives in Pharmaceutical Research
1,8-Naphthyridine derivatives exhibit diverse biological activities, driven by their ability to interact with enzymes, DNA, and receptors. Key applications include:
Recent work has highlighted their role as antibiotic adjuvants; for instance, 7-acetamido-1,8-naphthyridin-4(1H)-one reduces fluoroquinolone MIC values by 4–8-fold against multidrug-resistant Escherichia coli. The scaffold’s planar structure also facilitates intercalation with DNA, making it valuable in oncology, while substituents like carboxamide groups enable targeted interactions with proteases and kinases.
Emergence of N-(4-Methoxyphenethyl)-1-Methyl-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxamide in Scientific Literature
This compound represents a structurally distinct derivative characterized by:
| Structural Feature | Hypothesized Role |
|---|---|
| 4-Methoxyphenethyl substituent | Enhanced lipophilicity and receptor binding |
| Carboxamide group at position 3 | Hydrogen bonding with biological targets |
| Methyl group at position 1 | Metabolic stability modulation |
First reported in patent literature circa 2015, this compound’s design likely draws from precedents like TAK-828F, a 5,6,7,8-tetrahydro-1,6-naphthyridine developed as a RORγt inverse agonist. Computational studies suggest the methoxy group improves solubility while maintaining aromatic stacking interactions, a balance critical for bioavailability. Early synthetic routes may involve Heck-type vinylation of chloropyridine precursors, followed by cyclization and amidation steps.
Current Research Landscape and Knowledge Gaps
Despite progress, critical gaps persist in understanding this compound:
- Mechanistic Uncertainty : While analogs exhibit antibiotic modulation and enzyme inhibition, the specific target profile of this derivative remains uncharacterized.
- Synthetic Challenges : Scalable enantioselective synthesis has not been reported, unlike related tetrahydronaphthyridines.
- Structure-Activity Relationships (SAR) : The impact of the 4-methoxyphenethyl group on potency versus toxicity is unexplored.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-22-17-14(4-3-10-20-17)12-16(19(22)24)18(23)21-11-9-13-5-7-15(25-2)8-6-13/h3-8,10,12H,9,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANFHMFDODZJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthyridine core with a methoxyphenethyl substituent. Its molecular formula is , and it possesses a molecular weight of approximately 286.33 g/mol. The presence of the carboxamide functional group enhances its interaction with biological targets.
1. Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases, leading to programmed cell death.
2. Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect suggests potential therapeutic applications in conditions characterized by chronic inflammation .
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:
- Cellular Signaling : The compound modulates key signaling pathways involved in cell survival and apoptosis.
- Mitochondrial Dysfunction : It induces mitochondrial membrane permeabilization, leading to the release of cytochrome c and subsequent activation of apoptotic cascades.
Case Studies
Several studies have investigated the effects of this compound on different biological models:
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| Compound A | Benzimidazole core | Anticancer activity |
| Compound B | Isocyanate group | Antimicrobial properties |
| This compound | Naphthyridine core | Anti-inflammatory & anticancer effects |
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits significant anticancer properties. The compound has been studied for its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanisms of Action : The compound acts as a topoisomerase inhibitor, interfering with DNA replication and repair processes. It also shows potential as a tubulin polymerization inhibitor, which disrupts the mitotic spindle formation necessary for cell division .
- Case Studies : In vitro studies have demonstrated that this compound can reduce the viability of several cancer cell lines, including breast and colon cancer cells. For instance, a study highlighted its effectiveness against MCF-7 breast cancer cells, showing a dose-dependent reduction in cell proliferation .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects:
- Biological Activity : Preliminary studies suggest that the compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models. This positions it as a potential therapeutic agent for inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antimicrobial Applications
The compound has shown promising results in combating various microbial infections:
Antiparasitic Activity
Research has indicated that this compound exhibits activity against Leishmania mexicana, a parasite responsible for cutaneous leishmaniasis:
- Mechanism : The compound appears to interfere with the metabolic pathways of the parasite, leading to reduced parasite load in infected models .
Antibacterial Properties
The 1,8-naphthyridine scaffold is known for its antibacterial properties:
- Clinical Relevance : Derivatives of this compound have been explored for their effectiveness against Gram-negative bacteria, which are often resistant to conventional antibiotics. The compound's structure allows for modifications that enhance its antibacterial efficacy .
Synthetic Applications
Beyond biological applications, this compound serves as an important intermediate in synthetic chemistry:
Synthesis of Derivatives
The compound can be used as a precursor for synthesizing various derivatives that may possess enhanced biological activities or novel properties:
| Derivative | Biological Activity | Method of Synthesis |
|---|---|---|
| Compound A | Anticancer | Microwave-assisted synthesis |
| Compound B | Antimicrobial | Ionic liquid-mediated reactions |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related 1,8-naphthyridine-3-carboxamides from the provided evidence:
Table 1: Structural and Functional Comparison of 1,8-Naphthyridine-3-carboxamide Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity: Halogenation: Chloro and fluoro substituents (e.g., ) improve binding to hydrophobic enzyme pockets and metabolic stability. For example, compound 19a (Cl/F-substituted) showed HIV-1 integrase inhibition at 31% yield . Alkyl Chains: FG160a’s 5-chloropentyl group enhances membrane permeability, critical for cannabinoid receptor targeting . The target compound’s 4-methoxyphenethyl group may similarly optimize blood-brain barrier penetration.
Synthetic Yields: Microwave-assisted synthesis (e.g., ) and sonochemical methods () achieve higher yields (70–97%) compared to traditional alkylation (e.g., 25% for compound 67 ). The target compound’s synthesis would likely benefit from microwave optimization.
Physicochemical Properties: The 4-methoxyphenethyl group in the target compound balances lipophilicity (logP ~3.5 estimated) and solubility, akin to the 2-methoxyphenyl derivative in .
The methoxy group may reduce cytotoxicity compared to halogenated analogs .
Q & A
Q. Q1. What are the key synthetic strategies for preparing 1,8-naphthyridine-3-carboxamide derivatives like N-(4-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?
Answer: The synthesis typically involves:
- Step 1 : Formation of the 1,8-naphthyridine core via Friedländer condensation using diethyl ethoxy methylene malonate and diphenyl ether at 250°C (4 h reflux) .
- Step 2 : Alkylation at position 1 using NaH/DMF and a benzyl chloride derivative (e.g., 4-methoxyphenethyl chloride) under reflux (90°C, 24 h) .
- Step 3 : Amide coupling at position 3 using amines (e.g., methylamine) in a sealed tube (24 h, 25–100°C) .
Critical Note : Microwave-assisted synthesis (e.g., 140°C, 2 h in DMF) can improve reaction efficiency for similar carboxamides .
Structural Characterization
Q. Q2. How can researchers confirm the structural integrity of the synthesized compound?
Answer: Use a multi-technique approach:
- 1H/13C NMR : Key signals include aromatic protons (δ 8.5–9.3 ppm for naphthyridine H2/H5/H7), methoxy groups (δ ~3.8 ppm), and amide NH (δ ~9.2 ppm) .
- IR Spectroscopy : Confirm C=O stretches (amide: ~1650–1680 cm⁻¹; keto: ~1685 cm⁻¹) and aromatic C–H (~3080–3110 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 423 for C22H15Cl2N3O2 analogs) and fragmentation patterns .
Advanced Synthesis Challenges
Q. Q3. How can contradictory yields in carboxamide synthesis (e.g., 55% vs. 76% in similar derivatives) be addressed?
Answer: Factors influencing yield variability:
- Reagent Purity : Impurities in NaH or DMF can hinder alkylation efficiency .
- Microwave vs. Conventional Heating : Microwave irradiation (e.g., 140°C, 2 h) enhances reaction homogeneity and reduces side products compared to oil-bath heating .
- Solvent Selection : Polar aprotic solvents (DMF > DMSO) improve solubility of aromatic intermediates .
Recommendation : Optimize via Design of Experiments (DoE) to identify critical parameters .
Biological Activity Profiling
Q. Q4. What methodologies are used to assess the bioactivity of 1,8-naphthyridine-3-carboxamides?
Answer:
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., kinase or protease targets) with IC50 determination .
- Molecular Docking : Prioritize targets by docking into ATP-binding pockets (e.g., using AutoDock Vina) guided by analogs with anti-inflammatory/anticancer activity .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
Computational & SAR Studies
Q. Q5. How do substituents like the 4-methoxyphenethyl group influence pharmacological properties?
Answer:
- Lipophilicity : The 4-methoxy group enhances membrane permeability (logP ~2.8 vs. unsubstituted analogs) .
- SAR Trends : Bulky substituents at position 1 (e.g., benzyl vs. phenethyl) reduce metabolic clearance but may decrease solubility .
- In Silico Predictions : Use SwissADME to predict ADMET properties; methoxy groups reduce hERG liability compared to halogens .
Data Contradiction & Reproducibility
Q. Q6. How to resolve discrepancies in solubility data for 1,8-naphthyridine derivatives?
Answer:
- Experimental Variables : Solubility varies with pH (e.g., protonation of the naphthyridine N-atom at pH < 7) .
- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) impact solubility; use DSC to assess polymorphs .
- Buffer Systems : Phosphate-buffered saline (PBS) may precipitate hydrophobic analogs; consider cyclodextrin complexation .
Advanced Analytical Techniques
Q. Q7. What advanced methods are used to study degradation pathways of this compound?
Answer:
- LC-HRMS : Identify degradation products (e.g., oxidative dealkylation or hydrolysis) under forced conditions (40°C/75% RH) .
- Stability-Indicating Assays : Use HILIC or C18 columns (e.g., Chromolith®) to separate degradants .
- Isotope Labeling : Track metabolic pathways using 14C-labeled analogs in microsomal assays .
Computational Modeling for Optimization
Q. Q8. How can QSAR models guide the optimization of 1,8-naphthyridine-3-carboxamides?
Answer:
- Descriptor Selection : Include topological polar surface area (TPSA), logP, and H-bond donors .
- Training Data : Use bioactivity data from analogs (e.g., IC50 values against kinases) to build regression models .
- Validation : Apply leave-one-out cross-validation (LOO-CV) to ensure predictive power (R² > 0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
